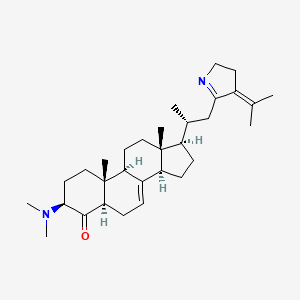

Plakinamine F

描述

Structure

3D Structure

属性

分子式 |

C31H48N2O |

|---|---|

分子量 |

464.7 g/mol |

IUPAC 名称 |

(3S,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |

InChI |

InChI=1S/C31H48N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,30-,31-/m1/s1 |

InChI 键 |

RJYWZXYQLMDAPM-DKPJALMGSA-N |

手性 SMILES |

C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5=O)N(C)C)C)C |

规范 SMILES |

CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5=O)N(C)C)C)C |

同义词 |

plakinamine F |

产品来源 |

United States |

Isolation, Structural Elucidation, and Analytical Characterization Methodologies

Extraction and Purification Strategies for Plakinamine F from Marine Sponges

This compound has been isolated from marine sponges of the genus Corticium nih.govnih.govresearchgate.netresearchgate.net and Plakortis nih.gov. The isolation process typically begins with the extraction of the sponge material using organic solvents such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) nih.gov. The crude extract is then often subjected to partitioning between organic and aqueous phases, commonly employing ethyl acetate (B1210297) (EtOAc) nih.gov.

Subsequent purification steps involve various chromatographic techniques. Silica gel column chromatography is frequently used for initial separation of the crude extract nih.gov. Further purification to isolate pure this compound often utilizes reversed-phase chromatography, including C18 column chromatography or High-Performance Liquid Chromatography (HPLC) nih.gov. Bioassay-guided fractionation can be employed during the separation process to track the compound based on a specific biological activity nih.gov.

Advanced Spectroscopic Techniques in this compound Structure Determination

Spectroscopic methods are indispensable for determining the planar structure and relative and absolute configurations of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of this compound nih.gov. Both one-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide detailed information about the hydrogen and carbon atoms within the molecule nih.gov. Analysis of chemical shifts and coupling constants in these spectra helps in identifying different functional groups and the connectivity of atoms.

Two-dimensional (2D) NMR experiments are crucial for mapping the through-bond and through-space correlations. Correlation Spectroscopy (COSY) reveals coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and carbons across one or multiple bonds, respectively nih.gov. These 2D NMR data are used to assemble the planar structure of this compound nih.gov.

Determining the relative configuration of chiral centers is often achieved through Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments, which indicate spatial proximity between nuclei nih.gov. For assigning the absolute configuration, comparing experimental Electronic Circular Dichroism (ECD) spectra with computationally calculated ECD spectra for possible stereoisomers is a common and powerful method nih.govmdpi.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the accurate molecular mass of this compound, which in turn allows for the precise determination of its molecular formula nih.govresearchgate.net. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provide mass-to-charge (m/z) values with high accuracy nih.govresearchgate.net. This accurate mass measurement is essential for confirming the elemental composition consistent with the structure proposed from NMR data warwick.ac.uk. Direct Analysis in Real Time–High Resolution Mass Spectrometry (DART-HRMS) has also been utilized for the analysis of plakinamines mdpi.com.

Complementary spectroscopic techniques, such as Infrared (IR) and Ultraviolet (UV) spectroscopy, provide additional information about the functional groups and electronic transitions within the this compound molecule nih.govscholarsresearchlibrary.comresearchgate.netlibretexts.orghaflonggovtcollege.ac.in. IR spectroscopy can help identify the presence of specific functional groups based on characteristic absorption frequencies (νmax) nih.gov. UV spectroscopy provides insights into conjugated systems or chromophores, indicated by absorption maxima (λmax) at specific wavelengths nih.govnih.gov.

Chiral Determination Methodologies for this compound and Related Compounds

The determination of the absolute stereochemistry of chiral centers in this compound is a key aspect of its structural characterization. As mentioned earlier, the comparison of experimental ECD spectra with calculated ECD spectra is a widely used method for assigning absolute configurations nih.govmdpi.comresearchgate.net. Optical rotation measurements also provide data related to the chirality of the compound nih.gov. For related compounds, techniques like Mosher's method or chiral HPLC separation followed by spectroscopic analysis of the separated enantiomers can also be applied mdpi.comresearchgate.net.

Advanced Analytical Techniques for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of isolated this compound are vital steps in natural product chemistry. Analytical HPLC is routinely used to assess the purity of the final compound by determining the percentage of the main component relative to impurities nih.govresearchgate.netchemyx.combipm.org.

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-HRMS are powerful tools for both purity assessment and identity confirmation chemyx.comchromatographyonline.comnih.govlcms.cz. LC-MS combines the separation power of HPLC with the detection and mass analysis capabilities of mass spectrometry, allowing for the detection of impurities and confirmation of the molecular weight of the isolated compound chemyx.comnih.gov. Comparing the spectroscopic data obtained for the isolated compound with previously reported data for this compound is also a crucial step in confirming its identity nih.gov.

| Technique | Purpose | Key Information Obtained |

| NMR Spectroscopy | Planar structure, relative configuration | Chemical shifts (δ), coupling constants (J), correlations (COSY, HSQC, HMBC, NOESY/ROESY) |

| HRMS | Molecular formula | Accurate mass-to-charge (m/z) ratio |

| IR Spectroscopy | Identification of functional groups | Characteristic absorption frequencies (νmax) |

| UV Spectroscopy | Detection of chromophores/conjugated systems | Absorption maxima (λmax) |

| ECD Spectroscopy | Absolute configuration | Circular dichroism spectra for comparison with calculations |

| Optical Rotation | Chirality | Specific rotation ([α]D) |

| Analytical HPLC | Purity assessment | Chromatographic profile, peak area percentage |

| LC-MS / LC-HRMS | Purity and identity confirmation | Chromatographic separation coupled with mass analysis |

Biosynthetic Considerations and Putative Pathways of Plakinamine F

Proposed Biosynthetic Precursors and Intermediates

Plakinamines, including plakinamine F, are understood to possess modified ergostane-type steroidal cores. researchgate.netresearchgate.net Ergostane-type steroids are derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the fundamental isoprenoid units that assemble into the steroidal skeleton. mdpi.com Cholesterol is also considered an important intermediate in the steroidal alkaloid biosynthesis pathway in some organisms. academicjournals.org

The initial steps likely involve the formation of a sterol precursor with an ergostane (B1235598) skeleton. Subsequent modifications, including oxidations and the incorporation of nitrogen, lead to the diverse structures of plakinamines. The presence of a nitrogen atom at the C-3 position in the A ring and nitrogenous side chains (linear or cyclized) are characteristic features of plakinamines, suggesting specific enzymatic transformations at these sites. researchgate.netresearchgate.net

Enzymatic Transformations and Key Steps in Steroidal Alkaloid Biosynthesis Relevant to Plakinamines

Based on studies in other organisms, several classes of enzymes are likely involved in the biosynthesis of steroidal alkaloids relevant to plakinamines. Cytochrome P450 enzymes are known to catalyze multiple hydroxylation reactions in steroidal pathways. academicjournals.orgnih.govdntb.gov.ua Transaminases are crucial for the incorporation of nitrogen atoms. academicjournals.orgnih.gov Other enzymes potentially involved include oxidases and isomerases, which facilitate structural rearrangements and functional group modifications. academicjournals.org

In the biosynthesis of steroidal alkaloids in plants like Veratrum californicum and Solanum lycopersicum, enzymes such as cytochrome P450s and γ-aminobutyrate transaminases have been identified as catalyzing key steps, including the functionalization of the sterol side chain and the incorporation of nitrogen to form the characteristic nitrogenous rings. nih.govdntb.gov.uabiorxiv.org While the specific enzymes in Corticium sponges are yet to be fully characterized, it is plausible that analogous enzymatic activities are responsible for the modifications observed in plakinamines.

The formation of the nitrogenous ring systems and side chains in plakinamines likely involves a series of enzymatic steps acting on the steroidal precursor. For instance, the formation of the pyrrolidine (B122466) ring often seen in plakinamine side chains would require cyclization and nitrogen incorporation events. researchgate.net

Co-occurrence Patterns of this compound with Structurally Related Alkaloids

This compound has been found to co-occur with other structurally related steroidal alkaloids in marine sponges, particularly within the genus Corticium. nih.govmdpi.comresearchgate.net Notable examples of co-occurring compounds include Plakinamine E and Lokysterolamine A. nih.govmdpi.comnih.govrsc.org

The co-occurrence of these compounds suggests shared biosynthetic pathways or branching points from common intermediates. Plakinamine E is an aminohydrin, while this compound is an aminoketone, and they have been found together in Corticium sp. from Guam. mdpi.comresearchgate.netebin.pub It has been proposed that aminohydrins like plakinamine E might be formed via the addition of (CH₃)₂NOH across a Δ³ double bond, potentially leading to the corresponding aminoketones like this compound. mdpi.comresearchgate.net Lokysterolamine A is also a steroidal alkaloid found in Corticium species and shares structural similarities with plakinamine A, suggesting a related biosynthetic origin. nih.govrsc.orgdokumen.pub

The presence of these related compounds within the same organism provides valuable clues about the potential biosynthetic routes and the enzymatic machinery present in the sponge. Further research into the co-occurrence patterns and the isolation of potential intermediates can help to further delineate the specific steps involved in this compound biosynthesis.

Synthetic Methodologies for Plakinamine F and Its Analogues

Total Synthesis Approaches for Plakinamine F and Related Plakinamines (e.g., Plakinamine B)

While a total synthesis of this compound has not been reported in the literature, the successful synthesis of the closely related Plakinamine B provides a valuable blueprint for accessing this class of marine natural products. The structural complexity of plakinamines necessitates the development of innovative synthetic strategies to construct their unique polycyclic frameworks.

A retrosynthetic analysis of plakinamines, such as Plakinamine B, reveals several key disconnections. A primary challenge lies in the stereoselective construction of the steroidal core and the subsequent introduction of the nitrogenous side chain. The synthesis must control the stereochemistry at multiple chiral centers within the steroid nucleus and the side chain.

For Plakinamine B, a key retrosynthetic disconnection involves breaking the bond between the steroidal framework and the vinylpyridine side chain. This simplifies the target into a known steroid aldehyde precursor and a vinylpyridine fragment. A significant challenge in the synthesis of plakinamines is the inherent complexity of their polycyclic and nitrogen-rich structures, which are uncommon in terrestrial natural products.

Key Synthetic Challenges for Plakinamines:

| Challenge | Description |

| Stereocontrol | Achieving the correct stereochemistry at multiple chiral centers in both the steroid nucleus and the side chain. |

| Polycyclic Framework Construction | Efficiently assembling the complex, fused ring system of the steroidal core. |

| Side Chain Installation | Attaching the unique nitrogen-containing side chains, which can be linear or cyclized, to the steroid scaffold. |

| Functional Group Compatibility | Managing the reactivity of various functional groups present throughout the synthetic sequence. |

The total synthesis of Plakinamine B showcases effective strategies for the stereoselective construction of the molecule. The synthesis commenced from a known aldehyde derived from ergosterol, which already possesses the desired stereochemistry in the steroidal core.

Key steps in the construction of the side chain involved an aldol (B89426) reaction to attach a vinylpyridine moiety. This was followed by a chemoselective reduction of the resulting pyridinium (B92312) salt to a vinyl tetrahydropyridine, a crucial transformation to form the characteristic side chain of Plakinamine B. The introduction of the 3α-methylamino group was achieved stereoselectively using Mitsunobu conditions. These methodologies for stereocontrolled transformations are foundational for any projected synthesis of this compound.

The synthesis of Plakinamine B employed established yet powerful reactions to achieve its goals. The use of a chemoselective reduction of a pyridinium salt highlights the strategic manipulation of reactivity to achieve the desired side chain structure. While novel catalytic strategies were not central to this specific synthesis, the broader field of steroid and alkaloid synthesis has seen significant advancements. Modern catalytic methods, including transition-metal catalysis, have enabled new approaches to construct complex polycyclic systems and install functional groups with high selectivity. Such catalytic methods could prove invaluable in developing a more efficient and stereocontrolled synthesis of this compound and other complex plakinamines.

Semi-Synthesis and Chemical Derivatization of this compound Analogues

Semi-synthesis and chemical derivatization offer powerful tools for accessing analogues of complex natural products that are difficult to obtain through total synthesis. These approaches allow for the modification of the natural product scaffold to explore structure-activity relationships and generate novel compounds with potentially improved biological profiles.

While specific examples of semi-synthesis or derivatization of this compound are not extensively documented, the general principles can be applied. Starting from a plausible synthetic intermediate or a related natural product, modifications could be introduced at various positions. For instance, the carbonyl group at C-4 in this compound could be reduced to the corresponding alcohol, allowing for esterification or etherification to probe the importance of this functionality. Similarly, the amino group at C-3 could be acylated or alkylated to generate a library of derivatives.

Synthesis of this compound-Inspired Compounds for Structure-Activity Relationship Studies

The synthesis of analogues and inspired compounds is crucial for understanding the structure-activity relationships (SARs) of the plakinamine family. A key finding from SAR studies on plakinamines is the impact of the oxidation state at C-4 of the steroid nucleus.

A significant piece of SAR data for this compound comes from a comparative study with Plakinamine E. The oxidation of the C-4 hydroxyl group in a precursor to the carbonyl group found in this compound resulted in a six-fold decrease in cytotoxic activity. This suggests that the presence of the ketone at this position is detrimental to this specific biological activity.

Further SAR insights can be gleaned from synthetic analogues of Plakinamine B. A study on the total synthesis of Plakinamine B also explored the biological activity of synthetic analogues. It was found that replacing the 3α-methylamino group with a 3-acetoxy group led to a significant reduction in antimicrobial activity. This highlights the critical role of the amino group at C-3 for the biological activity of this class of compounds.

Summary of Key Structure-Activity Relationships for Plakinamines:

| Structural Feature | Observation | Implication for this compound |

| C-4 Carbonyl Group | Oxidation from a hydroxyl to a carbonyl at C-4 reduces cytotoxicity. | The ketone in this compound is likely a key determinant of its specific activity profile. |

| C-3 Amino Group | The presence of an amino group at C-3 is crucial for antimicrobial activity. | The 3-amino functionality in this compound is expected to be important for its biological properties. |

| Side Chain Structure | Plakinamines with an N-methyl-1,2,5,6-tetrahydropyridine side chain, like Plakinamine B, show high antimicrobial activity. | The specific side chain of this compound contributes to its unique biological activity. |

Molecular Mechanisms of Biological Activity of Plakinamine F

Cellular Targets and Pathways Modulated by Plakinamine F

The specific cellular targets and molecular pathways directly modulated by this compound have not yet been extensively detailed in scientific literature. However, the broader class of marine-derived natural products, including plakinamines, is known to interact with unique molecular pathways, often differing from those targeted by terrestrial compounds. nih.gov The biological activities observed for these compounds, such as cytotoxicity and antimicrobial effects, are generally mediated through mechanisms that include the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). nih.gov

While direct targets for this compound are still under investigation, related steroidal alkaloids have been shown to modulate significant cellular pathways. For example, compounds like veratramine (B1683811) and cyclopamine (B1684311) target the Hedgehog signaling pathway, which is crucial in certain cancers. nih.gov Additionally, for other plakinamines like Plakinamine P, it has been suggested that its antimicrobial activity against Mycobacterium tuberculosis may stem from the inhibition of the cholesterol catabolism pathway, a process essential for the bacterium's survival during infection. nih.gov Whether this compound acts on similar or distinct pathways remains a subject for future research.

Mechanisms of Cytotoxicity at the Molecular Level

This compound demonstrates notable cytotoxic activity, which has been quantified in research studies. nih.gov The primary mechanisms through which marine alkaloids exert cytotoxicity often involve the inhibition of cell proliferation and the induction of apoptosis. nih.gov

Inhibition of Cell Proliferation: this compound has been shown to possess cytotoxic effects, with a reported IC50 value of 6.8 µg/mL. nih.gov This indicates its ability to inhibit the growth and proliferation of cells at micromolar concentrations. The precise phase of the cell cycle affected or the specific proteins involved in cell cycle arrest by this compound have not been fully elucidated.

DNA Interaction and Apoptosis Induction: The interaction of this compound with nucleic acids has been investigated. Studies indicate that it is inactive in assays designed to detect nucleic acid cleaving capabilities, suggesting that its cytotoxic mechanism is unlikely to involve direct DNA strand scission. nih.gov While many cytotoxic compounds induce apoptosis, specific studies confirming apoptosis induction by this compound or detailing the involvement of specific apoptotic pathways (e.g., activation of caspases or modulation of Bcl-2 family proteins) are not yet available. Research on other alkaloids has shown they can induce apoptosis-independent autophagic cell death, presenting another potential, though unconfirmed, mechanism for this compound. nih.gov

| Compound | Activity | Measurement | Source |

|---|---|---|---|

| This compound | Cytotoxicity | IC50: 6.8 µg/mL | nih.gov |

| This compound | Nucleic acid cleaving | Inactive | nih.gov |

Enzyme Inhibition Studies

Currently, there is no specific research available demonstrating the inhibitory activity of this compound against enzymes such as acetylcholinesterase (AChE) or lipoxygenases (LOX). However, enzyme inhibition has been observed with other members of the plakinamine family. Notably, 4-Acetoxy-plakinamine B was identified as the first marine-derived steroidal alkaloid to display potent inhibitory effects toward acetylcholinesterase, with an IC50 value of 3.75 ± 1.69 μM. nih.gov This finding highlights the potential of the plakinamine scaffold for enzyme inhibition, though further studies are required to determine if this compound shares this capability.

Antimicrobial Mechanisms

This compound has demonstrated antifungal properties. nih.gov The molecular mechanisms behind the antimicrobial action of alkaloids can be diverse, including the inhibition of nucleic acid and protein synthesis or the disruption of cell membrane permeability. mdpi.com

Bactericidal activity against Mycobacterium tuberculosis : There are no specific reports on the activity of this compound against Mycobacterium tuberculosis. However, several other plakinamines have shown significant bactericidal activity against this pathogen. Plakinamine P, for instance, is potently bactericidal against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.8 µg/mL. nih.govnih.gov The structural similarity of Plakinamine P to cholesterol has led to the hypothesis that its mechanism may involve the disruption of cholesterol metabolism, a key pathway for the pathogen's survival. nih.gov Given the shared steroidal core among plakinamines, this presents a potential area of investigation for this compound.

Antifungal Activity: this compound is known to be active against fungal pathogens, showing an inhibition zone of 8.0 mm in assays. nih.gov The specific mechanism of this antifungal action is not well understood. General antifungal mechanisms for natural products include the disruption of the fungal cell wall, which contains unique components like chitin, or interference with the synthesis of ergosterol, a critical component of the fungal cell membrane. ebsco.com

| Compound | Activity | Organism/Assay | Result | Source |

|---|---|---|---|---|

| This compound | Antifungal | Disk diffusion assay | 8.0 mm inhibition zone | nih.gov |

| Plakinamine L | Anti-mycobacterial | M. tuberculosis | MIC: 3.6 µg/mL | nih.govnih.gov |

| Plakinamine M | Anti-mycobacterial | M. tuberculosis | MIC: 15.8 µg/mL | nih.govnih.gov |

| Plakinamine P | Anti-mycobacterial | M. tuberculosis | MIC: 1.8 µg/mL | nih.gov |

Antimalarial Mechanisms and Specific Parasite Targets

The plakinamine class of alkaloids has shown significant promise as antimalarial agents, positioning them as potential templates for new therapeutics in the face of rising drug resistance. nih.gov However, specific studies detailing the antimalarial mechanism of this compound or identifying its precise targets within the Plasmodium parasite are currently lacking.

Key metabolic pathways in Plasmodium species are common targets for antimalarial drugs, including heme detoxification, protein synthesis in the apicoplast, and various parasite-specific protein kinases. nih.govmalariaworld.org Many alkaloids, for example, exert their antimalarial effect by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a buildup of the toxic substance. researchgate.net Future research is needed to determine if this compound operates through this or other novel mechanisms to exert its antimalarial effects.

Structure Activity Relationship Sar Studies of Plakinamine F and Its Class

Influence of Core Steroidal Skeleton Modifications on Biological Activity

Modifications to the core steroidal skeleton of plakinamines have a significant impact on their biological activity. The oxidation state and substitution pattern of the A and B rings are particularly important.

A key finding is the role of the substituent at the C-4 position. For instance, the oxidation of the C-4 hydroxyl group to a carbonyl group, which distinguishes Plakinamine F from its analogs, results in a significant decrease in cytotoxic activity. researchgate.netresearchgate.net This suggests that a hydrogen-bond-donating hydroxyl group at this position is favorable for cytotoxicity.

While not specific to this compound, broader studies on related steroidal alkaloids provide context. For example, the presence of a hydroxyl group at C-12 has been suggested as a factor influencing the activity of some steroidal alkaloids. nih.gov In other classes of these compounds, the introduction of a carbonyl group at C-6 or C-7, or the presence of a five-membered A-ring, has been shown to reduce anticancer activity, highlighting the sensitivity of biological activity to the core structure's architecture. nih.gov Furthermore, the saturation of the side chain, such as the presence of a double bond at C-24 and C-25, appears to have little to no effect on cytotoxicity in certain plakinamines like Plakinamine K. nih.govbiomedgrid.com

| Compound | C-4 Modification | Relative Cytotoxic Activity |

| Plakinamine Analog | Hydroxyl (-OH) | Higher |

| This compound | Carbonyl (=O) | 6-fold reduction |

Role of Nitrogenous Side Chains and Heterocyclic Moieties in Activity

The nitrogenous side chain attached to the steroidal core is a critical determinant of the biological activity of plakinamines. mdpi.comresearchgate.net The structure, size, and functional groups of the heterocyclic moieties within these side chains play a pivotal role.

An intact cyclic amine functionality on the side chain is considered essential for activity. researchgate.net Studies comparing different heterocyclic systems have shown that plakinamines with a substituted pyrrolidine (B122466) ring in the side chain, such as Plakinamines N, O, and J, exhibit potent cytotoxicity. nih.govbiomedgrid.com In contrast, Plakinamine I, which features a more complex, fused piperidine (B6355638) ring system, displays only modest activity. nih.govbiomedgrid.com This indicates that the nature of the heterocyclic ring at C-20 significantly influences cytotoxic potency.

Further modifications within the side chain also modulate activity. A comparison between Lokysterolamine A (containing an imine) and Plakinamine E (containing a nitrone) revealed that the nitrone group slightly diminished cytotoxicity against the K562 human leukemia cell line. nih.govbiomedgrid.com Conversely, the substitution of an imine with a pyridine (B92270) moiety in the side chain was found to enhance cytotoxic effects. nih.govbiomedgrid.com

| Compound Class/Example | Key Side Chain Feature | Observed Biological Activity |

| Plakinamines N, O, J | Substituted Pyrrolidine Ring | Potent Cytotoxicity |

| Plakinamine I | Fused Piperidine Ring | Modest Cytotoxicity |

| Plakinamine E | Nitrone Group | Slightly reduced cytotoxicity vs. imine analog |

| Lokysterolamine A analog | Pyridine Moiety | Increased cytotoxicity vs. imine analog |

Stereochemical Impact on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect that governs the interaction of molecules with biological targets. biomedgrid.comsolubilityofthings.com While the specific relative configurations of stereogenic centers have been determined for certain plakinamines, such as Plakinamine I, through spectroscopic analysis, detailed studies directly comparing the biological activities of different stereoisomers within the plakinamine class are limited in the available literature. nih.gov

It has been noted that in Plakinamine P, the dimethylamino group at the C-3 position is in an equatorial orientation, which differs from the axial position reported for other plakinamines. researchgate.net However, a direct comparison of the biological activity resulting from this stereochemical difference has not been established. The Z-stereochemistry of the Δ23(24) double bond in the acyclic side chain of Plakinamine L was determined, but its specific contribution to efficacy relative to an E-isomer is not known. researchgate.net

Although specific SAR data for plakinamine stereoisomers is not extensively detailed, the principles of medicinal chemistry underscore the critical role of stereochemistry. researchgate.net Different enantiomers or diastereomers of a chiral drug can exhibit widely varying potency, efficacy, and even toxicity, as they interact differently with chiral biological macromolecules like enzymes and receptors. biomedgrid.com Therefore, the specific spatial arrangement of the substituents on both the steroidal nucleus and the side chain of this compound is undoubtedly crucial for its biological potency and selectivity.

Identification of Key Pharmacophores for Specific Biological Activities

A pharmacophore model outlines the essential molecular features necessary for a molecule to exert a specific biological activity. Based on the available SAR data for the plakinamine class, a general pharmacophore for cytotoxic activity can be proposed.

The key features of this pharmacophore would include:

A rigid steroidal core: This acts as a hydrophobic scaffold, providing the correct orientation for the functional groups to interact with their biological target.

A nitrogen-containing group at C-3: The presence and orientation (axial vs. equatorial) of the amino group in the A-ring is a defining feature of the class. researchgate.net

An oxygenated function at C-4: The nature of this group is critical. A hydrogen bond donor (hydroxyl group) at this position appears to be more favorable for cytotoxicity than a hydrogen bond acceptor (carbonyl group), as seen in the case of this compound. researchgate.netresearchgate.net

A specific heterocyclic side chain: An intact cyclic amine, particularly a substituted pyrrolidine ring, is strongly correlated with higher cytotoxic activity compared to larger or more complex systems like fused piperidines. researchgate.netnih.govbiomedgrid.com

These elements collectively define the structural requirements for the cytotoxic activity observed in the plakinamine class of steroidal alkaloids.

Correlations between Structural Features and Observed In Vitro Activities

The observed in vitro activities of this compound and its analogs are directly correlated with their distinct structural features. This compound itself is reported to have moderate cytotoxicity and antifungal activity. solubilityofthings.comnih.govresearchgate.net

The structure-activity correlations can be summarized as follows:

C-4 Carbonyl Group: The presence of a ketone at the C-4 position in this compound is correlated with a six-fold reduction in cytotoxicity when compared to analogs bearing a C-4 hydroxyl group. researchgate.netresearchgate.net This is a primary structural feature responsible for modulating its potency.

Nitrogenous Side Chain: The type of heterocyclic system on the side chain is a strong predictor of cytotoxic potential. Pyrrolidine-containing plakinamines generally show higher potency than those with piperidine systems. nih.govbiomedgrid.com This suggests that the size, shape, and basicity of the heterocyclic moiety are crucial for target interaction.

Side Chain Functional Groups: The substitution of an imine with a nitrone group in the side chain (Plakinamine E) leads to a slight decrease in cytotoxicity, indicating that the electronic properties and geometry of this part of the molecule are finely tuned for activity. nih.govbiomedgrid.com

Acyclic Side Chains: Plakinamines with acyclic side chains, such as Plakinamine L and Plakinamine M, have demonstrated notable activity against Mycobacterium tuberculosis, suggesting that a cyclic moiety is not an absolute requirement for all biological activities and that different structural features may be key for different therapeutic targets. nih.gov

| Compound/Analog | Key Structural Feature | Correlated In Vitro Activity | Reference |

| This compound | C-4 Carbonyl | Moderate cytotoxicity, antifungal activity | nih.govresearchgate.net |

| This compound Analog | C-4 Hydroxyl | Higher cytotoxicity | researchgate.netresearchgate.net |

| Plakinamine I | Fused Piperidine Side Chain | Modest cytotoxicity | nih.govbiomedgrid.com |

| Plakinamines N, O, J | Pyrrolidine Side Chain | Potent cytotoxicity | nih.govbiomedgrid.com |

| Plakinamine E | Nitrone in Side Chain | Slightly lower cytotoxicity than imine analog | nih.govbiomedgrid.com |

| Plakinamine L | Acyclic Side Chain | Activity against M. tuberculosis | nih.gov |

In Vitro Biological Activities of Plakinamine F and Analogues

Anticancer and Cytotoxic Activities against Specific Cell Lines

Plakinamine F and several plakinamine analogues have demonstrated cytotoxic effects against various cancer cell lines. This compound itself has shown moderate cytotoxicity. mdpi.comresearchgate.net Studies involving plakinamine analogues, such as plakinamines N, O, I, and J, isolated from Corticium niger, have shown potent cytotoxicity against the National Cancer Institute (NCI) 60 cell line panel. nih.gov The NCI-60 panel comprises 60 different human cancer cell lines representing nine types of cancer: leukemia, melanoma, non-small-cell lung cancer, and cancers of the brain, ovary, breast, colon, kidney, and prostate. revvity.co.jpwikipedia.org

Specifically, plakinamines N, O, and J, which possess a substituted pyrrolidine (B122466) ring, exhibited potent cytotoxicity across the NCI-60 panel with low micromolar IC₅₀ values. nih.gov Plakinamine I, featuring a fused piperidine (B6355638) ring system, showed only modest activity in comparison. nih.gov These findings suggest that the structure of the steroidal side chain, particularly the presence of a substituted pyrrolidine ring, may influence the cytotoxic activity. nih.gov

Comparisons between different plakinamine analogues have also provided insights into structure-activity relationships. For instance, lokysterolamine A demonstrated superior activity against the human leukemia cell line K562 compared to this compound, suggesting that a 4-hydroxy group might be more favorable for cytotoxic activity than a 4-carbonyl group. nih.gov Additionally, the presence of a nitrone group in the side chain of plakinamine E appeared to slightly reduce cytotoxicity against K562 cells when compared to lokysterolamine A. nih.gov Studies on other plakinamine analogues have also evaluated their activity against cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer). nih.gov

While specific detailed data tables for this compound against the full range of requested cell lines (K562, MCF7, HCT-116, NCI-60 panel, NSCLC-N6) were not consistently available for direct extraction, the research indicates that this compound and its analogues exhibit cytotoxic potential against several of these lines and broader panels like NCI-60. mdpi.comresearchgate.netnih.gov

Antimicrobial Activities

This compound has been reported to possess antifungal activity, demonstrated by an inhibition zone in in vitro testing. nih.gov Along with plakinamine E, it exhibits moderate antifungal activity. mdpi.comresearchgate.net

Beyond this compound, other plakinamine analogues have shown broader antimicrobial effects. Plakinamine P, a novel steroidal alkaloid from the sponge Plakina sp., demonstrated potent bactericidal activity against Mycobacterium tuberculosis. mdpi.comnih.govnih.gov It also showed moderate activity against other mycobacterial pathogens, including M. abscessus and M. avium. mdpi.comnih.govnih.gov Plakinamine P inhibited the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.8 µg/mL. nih.gov This activity was confirmed to be bactericidal, with significant killing observed at concentrations as low as 3.1 µg/mL. nih.gov

Other plakinamines have also been reported to exhibit antimicrobial activities, including antibacterial effects. researchgate.netrsc.orgscispace.com

Antimalarial Activity against Parasite Strains

Acetylcholinesterase (AChE) Inhibitory Activity

Certain plakinamine analogues have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov For example, 4-acetoxy-plakinamine B, a stigmastane-type steroidal alkaloid from a Corticium species, has shown potent AChE inhibitory activity with an IC₅₀ of 3.75 ± 1.69 µM. nih.govtandfonline.comtandfonline.comscielo.br This compound acts as a mixed-competitive inhibitor of AChE. nih.govtandfonline.com Computational studies have provided insights into the molecular interactions of 4-acetoxy-plakinamine B with the active and peripheral anionic sites of AChE, explaining its inhibitory effect. tandfonline.comtandfonline.commdpi.com While 4-acetoxy-plakinamine B is an analogue and not this compound itself, its activity highlights the potential of the plakinamine scaffold to interact with this enzyme.

Other Reported In Vitro Biological Activities

In addition to the activities mentioned above, plakinamines have been associated with other in vitro biological effects. This compound, along with plakinamine E, has been reported to possess nucleic acid cleaving properties. mdpi.comresearchgate.netnih.gov However, one source indicates that this compound was inactive in a nucleic acid cleaving assay. nih.gov This discrepancy might warrant further investigation to clarify the activity. The mechanism of action for this observed nucleic acid cleavage involves interactions with DNA and RNA. nih.gov

Plakinamines have also been mentioned in the context of anti-HIV activity. rsc.orgscispace.comnih.gov While specific data for this compound's anti-HIV activity were not detailed in the provided results, the class of plakinamines has shown such potential. rsc.orgscispace.com

Furthermore, plakinamines, as a class of steroidal alkaloids, are noted for their potential anti-inflammatory properties. nih.govrsc.orgcore.ac.uk Although direct in vitro anti-inflammatory data specifically for this compound were not found in the provided snippets, the broader class exhibits this activity. nih.govrsc.orgresearchgate.net

Interactive Data Table: In Vitro Activities of this compound and Analogues (Based on available data)

| Compound | Activity Type | Target/Cell Line | Result/IC₅₀/MIC | Notes | Source |

| This compound | Antifungal | Not specified | Inhibition zone (8.0 mm) | Moderate activity | nih.govmdpi.comresearchgate.net |

| This compound | Cytotoxicity | Not specified | Moderate activity | Co-occurs with Plakinamine E | mdpi.comresearchgate.net |

| This compound | Nucleic acid cleaving | Not specified | Inactive | One report indicates inactivity | nih.gov |

| This compound | Nucleic acid cleaving | DNA, RNA | Activity reported | Cleaving properties | mdpi.comresearchgate.netnih.gov |

| Plakinamine E | Cytotoxicity | K562 | Reduced compared to Lokysterolamine A | Nitrone group in side chain may reduce activity | nih.gov |

| Plakinamine E | Antifungal | Not specified | Moderate activity | Co-occurs with this compound | mdpi.comresearchgate.net |

| Plakinamine E | Nucleic acid cleaving | DNA, RNA | Activity reported | Cleaving properties | mdpi.comresearchgate.netnih.gov |

| Plakinamine I | Cytotoxicity | NCI-60 panel, MCF7, HCT-116 | Modest activity (NCI-60) | Fused piperidine ring system | nih.gov |

| Plakinamine J | Cytotoxicity | NCI-60 panel | Potent activity | Substituted pyrrolidine ring | nih.gov |

| Plakinamine N | Cytotoxicity | NCI-60 panel | Potent activity | Substituted pyrrolidine ring | nih.gov |

| Plakinamine O | Cytotoxicity | NCI-60 panel | Potent activity | Substituted pyrrolidine ring, acetyl group at C-4 may decrease activity | nih.gov |

| Plakinamine P | Antimycobacterial | Mycobacterium tuberculosis | Bactericidal, MIC 1.8 µg/mL | Potent activity | mdpi.comnih.govnih.gov |

| Plakinamine P | Antimycobacterial | M. abscessus, M. avium | Moderate activity | mdpi.comnih.govnih.gov | |

| 4-acetoxy-plakinamine B | AChE Inhibition | Acetylcholinesterase | IC₅₀ 3.75 ± 1.69 µM | Mixed-competitive inhibitor | nih.govtandfonline.comtandfonline.comscielo.br |

| Lokysterolamine A | Cytotoxicity | K562 | Superior to this compound | 4-hydroxy group may be favorable | nih.gov |

Computational and Theoretical Studies on Plakinamine F

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding affinity and orientation of a ligand, such as Plakinamine F, within the active site of a target protein. This method helps to understand the potential molecular mechanisms of action by identifying key interactions between the compound and the target. Studies on related steroidal alkaloids and natural products have utilized molecular docking to investigate interactions with various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in diseases like Alzheimer's. nih.govtandfonline.comnih.govmdpi.comscielo.br For instance, molecular docking simulations have been employed to study the binding mode of 4-acetoxy-plakinamine B with AChE, revealing interactions with catalytic and peripheral subsites within the enzyme's aromatic gorge. tandfonline.com These simulations can uncover the molecular basis for observed inhibitory effects and modes of inhibition. tandfonline.com

Molecular docking protocols typically involve preparing the protein structure, preparing the ligand (generating conformers), and then performing the docking calculations to find the optimal binding pose and estimate binding energy. tandfonline.comscielo.br Different software packages and algorithms are available for these simulations, each with its own scoring functions to assess binding affinity. tandfonline.comscielo.br

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure, properties, and reactivity of molecules. These calculations can determine parameters such as molecular orbitals, charge distribution, and electrostatic potentials, which are crucial for understanding how a molecule might interact with its environment and biological targets. While specific quantum chemical studies solely focused on this compound were not prominently found in the search results, quantum chemical calculations are generally applied in natural product research to determine absolute stereochemistry and analyze electronic properties that influence biological activity. waikato.ac.nzresearchgate.net These calculations can complement experimental data, such as NMR spectroscopy, in the structural elucidation and confirmation of complex molecules like steroidal alkaloids. waikato.ac.nzresearchgate.net

Conformational Analysis and Dynamics Simulations

Understanding the conformational flexibility of a molecule is essential for predicting its behavior and interactions in biological systems. Conformational analysis explores the various spatial arrangements that a molecule can adopt, while molecular dynamics (MD) simulations provide insights into the time-dependent motion and stability of a molecule and its complexes with targets. MD simulations can reveal induced fit events and the dynamics of interactions that are not captured by static docking studies. nih.gov Studies on other natural products and drug candidates have utilized MD simulations to analyze the stability of ligand-protein complexes, evaluate the flexibility of binding sites, and understand the role of solvent molecules in interactions. nih.govnih.govmdpi.comresearchgate.netmdpi.com For example, MD simulations have been used to study the dynamics of cholinesterase enzymes and their complexes with inhibitors, shedding light on conformational changes and the importance of water networks. nih.gov While specific MD simulations for this compound were not detailed, such studies would be valuable in understanding its behavior in a dynamic biological environment and refining docking results.

Predictive Studies for Potential Biological Activities (e.g., ADMETox in silico for lead optimization, excluding direct ADME/safety profiles)

In silico predictive studies can offer initial insights into the potential biological activities and properties of a compound, aiding in lead optimization by prioritizing compounds for further investigation. These methods can predict various parameters based on the molecular structure. Predictive studies can estimate bioactivity scores against different drug targets, such as enzymes, nuclear receptors, and ion channels. nih.gov Tools are available to predict probable biological activities based on the compound's structure. nih.govufpb.br

Within the scope of lead optimization, in silico methods can be used to predict properties relevant to a compound's potential as a drug candidate, excluding direct ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiles as per the instructions. These predictive studies focus on characteristics that influence how well a compound might function as a lead structure. For instance, they can assess "drug-likeness" or "lead-likeness" based on structural and physicochemical properties. nih.govresearchgate.net Such predictions can help filter large chemical databases to identify promising entities for testing. nih.govresearchgate.net

Machine Learning and Chemoinformatics in Plakinamine Research

Machine learning (ML) and chemoinformatics approaches are increasingly applied in drug discovery and natural product research to analyze complex datasets, build predictive models, and guide the search for new bioactive compounds. Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.govresearchgate.net

In the context of Plakinamine research, chemoinformatics methods can be used for tasks such as structural analysis, database searching, and the identification of structural patterns associated with specific biological activities. ML algorithms can be trained on datasets of known compounds and their activities to build models that predict the potential activity of new or untested compounds like this compound. nih.govmdpi.comufpb.bramazonaws.com For example, ML has been explored as a tool to guide virtual screening efforts in identifying cholinesterase inhibitors. mdpi.comamazonaws.com While specific applications of ML and chemoinformatics solely focused on this compound were not detailed in the search results, these techniques offer powerful avenues for exploring its potential, predicting its properties, and identifying potential targets based on its structural characteristics and similarity to other known bioactive molecules.

Future Research Directions and Pre Clinical Development Potential

Design and Synthesis of Novel Plakinamine F Analogues with Enhanced Specificity

The exploration of this compound's therapeutic potential necessitates the design and synthesis of novel analogues. Structure-activity relationship (SAR) studies on plakinamines and related steroidal alkaloids have provided crucial insights into the structural features essential for their biological activities. For instance, modifications to the steroidal core and the side chain have been shown to influence cytotoxicity and antimicrobial activity. Research indicates that the presence and position of functional groups, such as hydroxyl or carbonyl groups, and the nature of the cyclic amine functionality in the side chain, play significant roles in determining potency and selectivity.

Future research should focus on leveraging these SAR insights to design analogues with enhanced specificity towards particular molecular targets or biological pathways, potentially reducing off-target effects and improving efficacy. This involves targeted structural modifications to the this compound scaffold. Synthetic strategies need to be optimized to efficiently produce these novel compounds, potentially in larger quantities and with improved bioavailability.

Detailed research findings from SAR studies on plakinamines highlight the impact of specific structural changes:

| Compound Name | Structural Feature | Observed Activity | Reference |

| This compound (22) | Oxidation of C-4 hydroxyl to carbonyl | Six-fold reduction in cytotoxic activity compared to Plakinamine E | |

| Plakinamine E (109) | Nitrone group in side chain | Cytotoxicity against human leukemia cell line K562 | |

| Lokysterolamine A (108) | Imine group in side chain | Cytotoxicity against human leukemia cell line K562 | |

| Plakinamines N, O, J | Substituted pyrrolidine (B122466) ring | Potent cytotoxicity against NCI 60 cell lines | |

| Plakinamine I | Fused piperidine (B6355638) ring system | Modest activity against NCI 60 cell lines | |

| Plakinamine B (II) | N-methyl 1,2,5,6-tetrahydropyridine side chain | Significantly higher antimicrobial activity | |

| Plakinamine P | Dimethyl amino group at C-3 in equatorial position | Bactericidal activity against M. tuberculosis |

These findings underscore the importance of specific moieties and their configurations for the observed biological effects, guiding the rational design of analogues.

Identification of Undiscovered Molecular Targets and Pathways

While some biological activities of this compound and other plakinamines have been documented, the precise molecular targets and underlying pathways mediating these effects are often not fully elucidated. For instance, research on Plakinamine P, another plakinamine alkaloid, highlights the need to determine its molecular target to understand its mechanism of action against Mycobacterium tuberculosis. The structural similarity of Plakinamine P to cholesterol suggests potential targeting of pathways essential for mycobacterial survival, such as cholesterol catabolism.

Identifying the specific proteins, enzymes, or cellular pathways that this compound interacts with is crucial for understanding its mechanism of action and for the rational design of more effective and less toxic analogues. This involves a combination of biochemical, cellular, and potentially genetic approaches.

Development of In Vitro Models for Deeper Mechanistic Understanding

Developing and utilizing relevant in vitro models is essential for gaining a deeper mechanistic understanding of this compound's biological activities. While initial cytotoxicity testing might be performed on standard cell lines, more sophisticated models are needed to investigate specific mechanisms. This could include using co-culture systems, 3D cell models, or cell lines engineered to mimic specific disease states or express particular target proteins.

In vitro models can be used to study cellular uptake, intracellular localization, metabolic fate, and interactions with potential targets. They can also help in deciphering the downstream effects of this compound binding, such as signal transduction modulation, cell cycle arrest, or induction of apoptosis. The development of in vitro assays for toxicity testing is also a crucial aspect of pre-clinical development.

Exploration of New Biosynthetic Pathways for Plakinamine Production

Plakinamines are natural products isolated from marine sponges. Understanding their biosynthetic pathways in these organisms could open up new avenues for their production. Exploring the genes and enzymes involved in the biosynthesis of this compound could potentially lead to the development of biotechnological methods for its sustainable production or the production of novel analogues through biosynthetic engineering. While the search results focus on isolation and synthetic strategies, investigating the natural biosynthetic routes remains a relevant area for future research, potentially offering alternative or complementary sources to total synthesis.

Integration of Advanced Synthetic and Computational Methodologies for Drug Discovery

Advancing the research and development of this compound as a potential therapeutic agent requires the integration of advanced synthetic and computational methodologies. Total synthesis and semi-synthetic approaches are crucial for obtaining sufficient quantities of this compound and its analogues for biological testing and for creating novel structures not found in nature.

Computational methodologies, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies. These tools can help predict binding modes to potential targets, estimate binding affinities, and guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties. Integrating these approaches can significantly accelerate the drug discovery process for this compound and its derivatives.

Computational studies on related compounds, such as 4-acetoxy-plakinamine B, have provided molecular insights into their interactions with enzymes like acetylcholinesterase, highlighting the value of these methods in understanding binding modes and guiding lead optimization.

Compound Names and PubChem CIDs

常见问题

Basic Research Questions

Q. What are the primary methods for isolating Plakinamine F from natural sources, and how can researchers optimize yield?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Yield optimization requires adjusting parameters such as solvent polarity gradients and flow rates. Spectroscopic validation (NMR, MS) ensures purity .

- Data Consideration : Track mass balance at each purification step and compare with literature yields. Address discrepancies by testing alternative stationary phases (e.g., reverse-phase vs. normal-phase) .

Q. Which spectroscopic techniques are critical for confirming this compound’s structure?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (¹H, ¹³C, COSY, HMBC) resolves stereochemistry. X-ray crystallography is ideal for absolute configuration but requires high-purity crystals .

- Validation : Cross-reference spectral data with existing databases (e.g., SciFinder, Reaxys) to resolve ambiguities. For novel derivatives, computational modeling (DFT) can predict NMR shifts .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity against drug-resistant pathogens?

- Methodological Answer : Use standardized assays (e.g., broth microdilution for MIC determination) with positive/negative controls. Include clinical isolates to assess specificity. For mechanistic studies, combine omics approaches (transcriptomics/proteomics) with phenotypic assays .

- Ethical Compliance : Adhere to biosafety protocols for handling drug-resistant strains and validate results across independent replicates to minimize false positives .

Q. What strategies resolve contradictions in this compound’s reported cytotoxicity across studies?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell lines, exposure time, solvent used). Replicate conflicting studies under controlled conditions, standardizing assay protocols (e.g., MTT vs. resazurin assays). Use ANOVA to statistically evaluate inter-study variability .

- Case Example : A 2024 study attributed cytotoxicity discrepancies to differences in mitochondrial activity thresholds between HeLa and HEK293 cells; adjusting normalization methods (e.g., protein content vs. cell count) resolved inconsistencies .

Q. How can in silico modeling improve the synthesis of this compound analogs with enhanced stability?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to predict binding affinities and QSAR models to correlate structural modifications with stability. Prioritize substituents that reduce metabolic liability (e.g., replacing labile esters with amides) .

- Validation : Compare predicted half-lives (via ADMET predictors) with experimental stability assays in simulated physiological conditions (e.g., PBS at pH 7.4) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For non-normal distributions, employ non-parametric tests like Kruskal-Wallis .

- Common Pitfall : Overlooking solvent cytotoxicity in controls can skew dose-response curves; include solvent-only baselines in all assays .

Q. How should researchers address reproducibility challenges in this compound’s spectral data?

- Methodological Answer : Share raw NMR/MS files in public repositories (e.g., Zenodo) and document acquisition parameters (e.g., temperature, solvent). For contested peaks, use heteronuclear coupling analysis (HSQC/NOESY) to confirm assignments .

Experimental Design Framework

Table 1 : Key criteria for designing this compound studies using the FINERMAPS framework

| Criterion | Application to this compound Research |

|---|---|

| Feasible | Ensure access to specialized equipment (e.g., 600 MHz NMR) and bioactive strains. |

| Novel | Focus on understudied targets (e.g., this compound’s anti-biofilm properties). |

| Ethical | Obtain ethics approval for in vivo models and pathogen handling. |

| Relevant | Align with global health priorities (e.g., antimicrobial resistance). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。